molecular formula C6H14O3S B12082781 Ethanol, 2-[(2-methylpropyl)sulfonyl]- CAS No. 42779-13-5

Ethanol, 2-[(2-methylpropyl)sulfonyl]-

Cat. No.: B12082781
CAS No.: 42779-13-5
M. Wt: 166.24 g/mol
InChI Key: UQXRSMJOLZKFER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanol, 2-[(2-methylpropyl)sulfonyl]- is a chemical compound with the molecular formula C6H14O3S. It is also known as 2-(methylsulfonyl)ethanol. This compound is characterized by the presence of a sulfonyl group attached to an ethanol backbone, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanol, 2-[(2-methylpropyl)sulfonyl]- typically involves the reaction of 2-(methylthio)ethanol with an oxidizing agent to introduce the sulfonyl group. The reaction conditions often include the use of a solvent such as chloroform or ethyl acetate, and the reaction is carried out at room temperature .

Industrial Production Methods

In industrial settings, the production of ethanol, 2-[(2-methylpropyl)sulfonyl]- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-[(2-methylpropyl)sulfonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium cyanide, sodium azide.

Major Products

Mechanism of Action

The mechanism of action of ethanol, 2-[(2-methylpropyl)sulfonyl]- involves its interaction with molecular targets such as enzymes. For example, it can act as an inhibitor of acetylcholinesterase by binding to the active site and preventing the breakdown of acetylcholine. This interaction is facilitated by the sulfonyl group, which enhances the binding affinity of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxyethyl methyl sulfone
  • 2-(Ethylsulfonyl)ethanol
  • 2,2’-Sulfonyldiethanol

Uniqueness

Ethanol, 2-[(2-methylpropyl)sulfonyl]- is unique due to its specific structural features, such as the presence of a 2-methylpropyl group attached to the sulfonyl moiety. This structural uniqueness imparts distinct chemical properties and reactivity patterns, making it a valuable compound in various synthetic applications .

Properties

42779-13-5

Molecular Formula

C6H14O3S

Molecular Weight

166.24 g/mol

IUPAC Name

2-(2-methylpropylsulfonyl)ethanol

InChI

InChI=1S/C6H14O3S/c1-6(2)5-10(8,9)4-3-7/h6-7H,3-5H2,1-2H3

InChI Key

UQXRSMJOLZKFER-UHFFFAOYSA-N

Canonical SMILES

CC(C)CS(=O)(=O)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.